molecular formula C9H12O5 B3031456 Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 36717-48-3

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No. B3031456
CAS RN: 36717-48-3
M. Wt: 200.19 g/mol
InChI Key: PGMYNVMHWVMOPP-UHFFFAOYSA-N
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Patent
US08742113B2

Procedure details

Diethyl malonate (8.0 mL, 0.052 mol) was added dropwise to a solution of sodium hydride (60% w/w in oil, 4.2 g, 0.11 mol) in anhydrous tetrahydrofuran (130 mL) that cooled with ice bath. The mixture was refluxed for 7 min. The reaction mixture was cooled with ice bath, chloroacetyl chloride (4.2 mL, 0.052 mol) was added dropwise to the reaction mixture and stirred for 1 h then stirred at 45° C. for 1 h. Cooled to ambient temperature, the reaction mixture was diluted with water, and extracted with chloroform for 4 times. The organic layer was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel(chloroform/methanol) to afford ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate as solid (5.0 g, y. 48%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].Cl[CH2:15][C:16](Cl)=[O:17]>O1CCCC1.O>[CH2:10]([O:9][C:1]1[O:8][CH2:15][C:16](=[O:17])[C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7 min
Duration
7 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice bath
STIRRING
Type
STIRRING
Details
then stirred at 45° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform for 4 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel(chloroform/methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1OCC(C1C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.